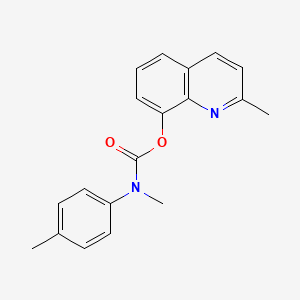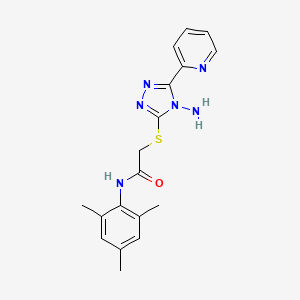
(2-methylquinolin-8-yl) N-methyl-N-(4-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methylquinolin-8-yl) N-methyl-N-(4-methylphenyl)carbamate is a chemical compound with the molecular formula C19H18N2O2 and a molecular weight of 306.3584 g/mol . This compound is part of the quinoline family, which is known for its broad spectrum of bioactivity and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylquinolin-8-yl) N-methyl-N-(4-methylphenyl)carbamate typically involves the reaction of 2-methylquinoline with N-methyl-N-(4-methylphenyl)carbamoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2-methylquinolin-8-yl) N-methyl-N-(4-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(2-methylquinolin-8-yl) N-methyl-N-(4-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials with specific properties, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of (2-methylquinolin-8-yl) N-methyl-N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinolin-2-ones: Used in medicinal chemistry for their therapeutic potential.
Phenanthridin-6-ones:
Uniqueness
(2-methylquinolin-8-yl) N-methyl-N-(4-methylphenyl)carbamate stands out due to its unique combination of a quinoline core with a carbamate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) N-methyl-N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-11-16(12-8-13)21(3)19(22)23-17-6-4-5-15-10-9-14(2)20-18(15)17/h4-12H,1-3H3 |
InChI Key |
MWIGRGMJHVFEFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=CC3=C2N=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[3-methoxy-4-(3-methylbutoxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12131970.png)

![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dimethylphenyl)a cetamide](/img/structure/B12131976.png)

![1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-e thoxyphenyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12131982.png)
![5-(4-Chlorophenyl)-3-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12131986.png)
![N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide](/img/structure/B12131992.png)
![methyl 4-{1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12131998.png)
![5-(3-Chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-mo rpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12132010.png)
![6-benzyl-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B12132013.png)
![methyl 4-{(E)-[(4-methoxyphenyl)imino]methyl}benzoate](/img/structure/B12132018.png)
![6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B12132023.png)
![3-hydroxy-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12132029.png)
